molecular formula C10H10N4O2 B2506498 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide CAS No. 90916-81-7

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B2506498
CAS No.: 90916-81-7
M. Wt: 218.216
InChI Key: LZQBQZBTBFJZOO-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is a key chemical intermediate in organic synthesis and pharmaceutical research. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities, linked to a reactive hydrazide group. The 4-methylphenyl substituent contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. The reactive carbohydrazide moiety makes this compound a versatile building block for the synthesis of more complex heterocyclic systems, such as various derivatives with potential pharmacological value . Compounds containing the 1,2,4-oxadiazole core are frequently investigated for their drug-like properties and have been identified as possessing significant potential in medicinal chemistry campaigns. Research into structurally similar benzimidazole-1,3,4-oxadiazole derivatives has demonstrated potent inhibitory activity against VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a primary target in anticancer drug development for inhibiting tumor angiogenesis . Furthermore, related 1,2,4-oxadiazole and 1,3,4-oxadiazole heterocycles are being explored as inhibitors for other biological targets, such as Monoamine Oxidase (MAO), for potential application in disorders of the central nervous system . This highlights the broad research utility of this chemical class. This product is intended for use in laboratory research and chemical synthesis only. 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)8-12-10(16-14-8)9(15)13-11/h2-5H,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQBQZBTBFJZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Ethyl Ester Intermediate

Formation of 3-(4-Methylphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid Ethyl Ester

The initial step involves the cyclocondensation of N-hydroxy-4-methylbenzamide with monoethyl oxalyl chloride under reflux conditions. According to the protocol outlined in, N-hydroxy-4-methylbenzamide (5.00 g, 33.29 mmol) is dissolved in acetonitrile (39.95 mL) with triethylamine (5.05 g, 49.94 mmol) as a base. Monoethyl oxalyl chloride (5.54 g, 39.95 mmol) is added dropwise under an ice bath, followed by stirring at 72°C for 7 hours. The crude product is purified via column chromatography (petroleum ether:ethyl acetate = 30:1), yielding ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate as a white solid (6.37 g, 84.56%).

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the hydroxylamine oxygen of N-hydroxy-4-methylbenzamide attacks the electrophilic carbonyl carbon of monoethyl oxalyl chloride. Subsequent cyclization eliminates hydrogen chloride, forming the 1,2,4-oxadiazole ring.

One-Pot Cyclization Using Superbase Medium

Direct Synthesis from Amidoximes and Esters

A streamlined approach reported in utilizes a superbase medium (NaOH/DMSO) to facilitate ambient-temperature cyclization between amidoximes and esters. For 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide, the amidoxime precursor (4-methylphenyl)amidoxime is reacted with ethyl oxalylhydrazine in dimethyl sulfoxide (DMSO) with powdered NaOH. The mixture is stirred at room temperature until precipitation occurs, followed by filtration and drying. This method achieves yields exceeding 80% for analogous 3,5-disubstituted-1,2,4-oxadiazoles.

Advantages Over Stepwise Synthesis
  • Reduced Reaction Time : Eliminates the need for high-temperature reflux.
  • Simplified Workup : Precipitation in cold water avoids chromatography.
  • Scalability : Suitable for combinatorial chemistry due to mild conditions.

Comparative Analysis of Preparation Methods

Parameter Two-Step Synthesis One-Pot Superbase Method
Reaction Time 7–8 hours (Step 1) + 4–6 hours (Step 2) 2–4 hours
Yield 84.56% (Step 1), ~90% (Step 2) 80–85%
Purification Column chromatography Filtration
Byproducts Minor acylated impurities Minimal (controlled by stoichiometry)
Scalability Moderate High

Experimental Optimization and Challenges

Solvent and Base Selection

  • Acetonitrile vs. DMSO : Polar aprotic solvents like acetonitrile favor nucleophilic substitution in stepwise synthesis, while DMSO enhances superbase reactivity in one-pot methods.
  • Triethylamine vs. NaOH : Triethylamine neutralizes HCl in stepwise reactions, whereas NaOH deprotonates intermediates in superbase cyclization.

Temperature and Stoichiometry

  • Reflux Temperature (72°C) : Critical for completing cyclization in stepwise synthesis but risks side reactions like over-acylation.
  • Room-Temperature Reactions : Feasible in superbase methods but require precise stoichiometry to avoid dimerization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogenating agents like bromine or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole-5-carboxylic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3. For example, studies have demonstrated that compounds with similar structures can inhibit cell proliferation across various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazideMCF-70.48
Novel derivative AHCT-1160.19
Novel derivative BMDA-MB-4350.78

Antimicrobial Properties

In addition to anticancer effects, the compound has shown potential as an antimicrobial agent. Research highlights its effectiveness against various pathogens, including resistant strains of bacteria. The structural characteristics of oxadiazoles contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Pesticidal Activity

The compound is also explored for its applications in agricultural chemicals. Its derivatives have been investigated for use as pesticides due to their ability to inhibit the growth of harmful plant pathogens and pests. The oxadiazole moiety is known for its effectiveness in enhancing the efficacy of agricultural formulations against a broad spectrum of agricultural threats.

Synthesis Techniques

The synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide typically involves multi-step organic reactions. Recent advancements in synthetic methods include microwave-assisted reactions and mechanochemical approaches that offer environmentally friendly alternatives with higher yields and reduced reaction times .

Case Study 1: Anticancer Efficacy

A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives for their anticancer properties against multiple cell lines. The findings indicated that certain derivatives exhibited superior activity compared to traditional chemotherapeutics, highlighting the potential for developing new cancer treatments based on the oxadiazole scaffold .

Case Study 2: Agricultural Efficacy

In agricultural research, a derivative of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide was tested for its ability to control fungal pathogens in crops. Results showed significant inhibition of pathogen growth compared to untreated controls, suggesting its viability as an agricultural fungicide.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Bioactivity
Substituent Electronic Effect Impact on Bioactivity
4-Methylphenyl Electron-donating Enhances lipophilicity; improves membrane permeability
Carboxylic acid Electron-withdrawing Increases solubility; may reduce CNS penetration
Fluorine (4-Fluorophenyl) Electron-withdrawing Boosts metabolic stability; alters binding affinity
Methoxy (2-Methoxyphenyl) Electron-donating Enhances antioxidant potential; modifies pharmacokinetics

Research Findings and Insights

  • Anti-inflammatory Potential: The title compound’s carbohydrazide group may enhance dual COX/LOX inhibition compared to simpler methyl or phenyl analogs, as seen in structurally related oxadiazoles .
  • Structural Flexibility : The 1,2,4-oxadiazole core allows for modular substitution, enabling optimization for specific targets (e.g., replacing methyl with trifluoromethyl for enhanced metabolic stability) .

Biological Activity

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.216 g/mol
  • CAS Number : 90916-81-7

Antimicrobial Activity

Research indicates that 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and membrane integrity.

Microbial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancers. The IC50 values indicate its potency relative to standard chemotherapeutic agents.

Cell LineIC50 (µM)Comparison Drug IC50 (µM)Reference
MCF76.82Doxorubicin: 10
PC35.13Erlotinib: 0.42
HCT1167.00Staurosporine: 4.18

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation.

The biological activity of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory process.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
  • Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, disrupting cellular homeostasis in pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide, it is essential to compare it with other oxadiazole derivatives.

Compound NameAntimicrobial ActivityAnticancer Activity (IC50 µM)
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbohydrazideModerate8.00
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbohydrazideHigh6.50

This comparison highlights that while other derivatives may exhibit similar activities, the presence of the methyl group in our compound enhances its efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activities against clinical isolates. The findings indicated that compounds with substituents similar to those in our target compound exhibited enhanced activity against resistant strains .
  • Anticancer Screening : Another research effort involved screening a library of oxadiazole derivatives for anticancer activity using NCI protocols. The results showed that our compound had a promising profile against multiple cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of an acyl chloride (e.g., 4-methylbenzoyl chloride) with a carbohydrazide precursor.
  • Step 2 : Cyclization under acidic or thermal conditions to form the oxadiazole ring. For example, using polyphosphoric acid (PPA) at 80–100°C for 4–6 hours ensures efficient ring closure .
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
    Key intermediates should be verified using TLC or HPLC to monitor reaction progress .

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : The oxadiazole ring protons (δ 8.1–8.3 ppm) and methylphenyl substituents (δ 2.4 ppm for –CH3) are diagnostic. Carbon signals for the oxadiazole ring appear at ~165–170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1520–1580 cm⁻¹) and N–H (3250–3350 cm⁻¹) confirm the oxadiazole and hydrazide moieties .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 236.27 for the parent compound) and fragmentation patterns validate the structure .

Advanced: How can researchers optimize the cyclization step to improve yield and purity?

  • Reaction Solvent Optimization : Replace traditional PPA with milder agents like Eaton’s reagent (P2O5 in methanesulfonic acid) to reduce side reactions.
  • Temperature Control : Maintain 90°C ± 2°C to avoid over-dehydration, which can lead to byproducts like nitriles .
  • Catalytic Additives : Use 1–2 mol% ZnCl2 to accelerate cyclization kinetics, improving yields from 65% to 85% in pilot studies .

Advanced: How should conflicting data in biological activity assays (e.g., IC50 values) be resolved?

  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
  • Dose-Response Validation : Perform triplicate experiments with internal standards (e.g., doxorubicin for cytotoxicity) to calibrate results.
  • Statistical Analysis : Apply Welch’s t-test or ANOVA to assess significance of discrepancies, referencing error analysis frameworks like Bevington & Robinson (2002) .

Advanced: What computational strategies predict the reactivity of the carbohydrazide moiety in drug-target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding affinity with enzymes like cyclooxygenase-2 (COX-2). The hydrazide group often forms hydrogen bonds with catalytic residues (e.g., Arg120) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The oxadiazole ring’s electron-deficient nature enhances interactions with π-accepting targets .

Basic: What are the key stability considerations for this compound under storage?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrazide group .
  • Long-Term Stability : Periodic HPLC analysis (e.g., every 6 months) confirms >90% purity retention .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

  • Co-Solvent Systems : Use 10% PEG-400 in PBS to enhance solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or acetylated derivatives to improve hydrophilicity, followed by enzymatic cleavage in vivo .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Antimicrobial Agents : Demonstrates MIC values of 8–16 µg/mL against S. aureus due to membrane disruption via oxadiazole interactions .
  • Anticancer Candidates : Induces apoptosis in MCF-7 cells (IC50 ~12 µM) by inhibiting topoisomerase II .

Advanced: How to interpret contradictory X-ray crystallography vs. NMR data for structural confirmation?

  • Crystallographic Artifacts : Polymorphism (e.g., differing crystal packing) may alter bond angles. Compare with solution-state NMR to distinguish static vs. dynamic effects .
  • Dynamic NMR : Variable-temperature studies (e.g., –50°C to 25°C) can resolve rotational barriers in flexible hydrazide groups .

Advanced: What strategies mitigate side reactions during functionalization of the oxadiazole ring?

  • Protecting Groups : Temporarily block the hydrazide with tert-butoxycarbonyl (Boc) before introducing electrophiles (e.g., alkyl halides) .
  • Regioselective Catalysis : Use Pd(OAc)2 with Xantphos ligand to direct C–H activation at the 4-methylphenyl group, avoiding oxadiazole ring disruption .

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